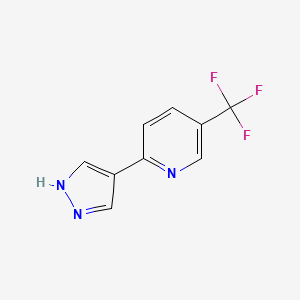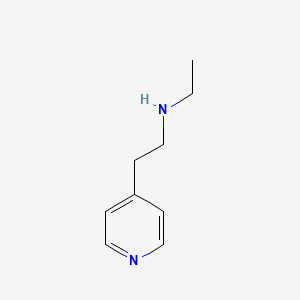
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Multi-analyte Detection
A study by Dhara et al. (2016) describes the synthesis of a fluorescent sensor based on a similar pyrazole carbohydrazide structure for the selective and sensitive detection of Zn2+ and Mg2+ ions. This sensor exhibits fluorescence enhancement in aqueous acetonitrile solution, demonstrating its potential for monitoring intracellular metal ion levels in living cells in vitro (Dhara, Guchhait, Mukherjee, Mukherjee, & Bhattacharya, 2016).
NMR Spectroscopy and Tautomerism
Research by Lyčka (2017) explores the characterization of compounds including naphthalen-1-yl and nitrophenyl hydrazinylidene derivatives through NMR spectroscopy. This study provides insights into azo-hydrazo tautomerism, highlighting the utility of these compounds in detailed structural analysis (Lyčka, 2017).
Nickel(II) Complexes and Biological Interactions
Yu et al. (2017) synthesized and characterized two Ni(II) complexes involving pyrazole carbohydrazide ligands, examining their interactions with DNA/protein and cytotoxicity against cancer cells. This study demonstrates the potential of such complexes in the development of new anticancer agents (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).
Photocatalytic Hydrogen Production
Bala et al. (2014) report on a naphthylbisimide-Ni complex with photocatalytic activity for hydrogen production from water under visible light. This research highlights the role of pyrazole carbohydrazide derivatives in enhancing the efficiency of photocatalytic processes (Bala, Mondal, Goswami, Pal, & Mondal, 2014).
Anticonvulsant Activity
A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives, demonstrating their potential as anticonvulsant agents. This indicates the therapeutic applications of compounds structurally related to the queried chemical (Bhandari, Tripathi, & Saraf, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate to form 1-(3-nitrophenyl)ethylhydrazine. This intermediate is then reacted with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid to yield the final product.", "Starting Materials": [ "1-(3-nitrophenyl)ethanone", "hydrazine hydrate", "3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 1-(3-nitrophenyl)ethanone with hydrazine hydrate in ethanol to form 1-(3-nitrophenyl)ethylhydrazine.", "Step 2: Reaction of 1-(3-nitrophenyl)ethylhydrazine with 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic acid at reflux temperature to yield (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
Número CAS |
1285570-33-3 |
Nombre del producto |
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide |
Fórmula molecular |
C22H17N5O3 |
Peso molecular |
399.41 |
Nombre IUPAC |
3-naphthalen-1-yl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
Clave InChI |
JYFMMDFGJYMTBK-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)
![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)
![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)





![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)